molecular formula C19H22N2O4 B3861487 ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate

ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate

Cat. No. B3861487
M. Wt: 342.4 g/mol
InChI Key: VQKGDZNPSGRQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, with a benzene ring fused to a pyridine at two adjacent carbon atoms . The presence of the dioxolo group indicates that it contains a dioxolane ring, which is a type of acetal .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is planar, while the dioxolane ring would add some three-dimensionality to the structure .


Chemical Reactions Analysis

Quinoline derivatives can participate in a wide array of chemical transformations . The presence of the dioxolane ring could potentially make the compound more reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Quinoline is a colorless hygroscopic liquid with a strong odor . The presence of the dioxolane ring and the piperidinecarboxylate group would likely affect properties such as solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some quinoline derivatives are used as antimalarial drugs and work by inhibiting the heme detoxification process in the malaria parasite .

Future Directions

The future directions for this compound would depend on its potential applications. Quinoline derivatives have been extensively studied for their medicinal properties, so one potential area of research could be in drug development .

properties

IUPAC Name

ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-23-19(22)13-4-6-21(7-5-13)18-8-12(2)14-9-16-17(25-11-24-16)10-15(14)20-18/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGDZNPSGRQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC4=C(C=C3C(=C2)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate
Reactant of Route 3
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate
Reactant of Route 6
ethyl 1-(8-methyl[1,3]dioxolo[4,5-g]quinolin-6-yl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.